molecular formula C18H26O3 B12286776 6'-Propene-1-ylGemfibrozil

6'-Propene-1-ylGemfibrozil

Cat. No.: B12286776
M. Wt: 290.4 g/mol
InChI Key: JVBPONSUILUXDV-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be synthesized using a radical initiator in an environmentally friendly and commercially viable manner .

Industrial Production Methods

The industrial production of 6’-Propene-1-ylGemfibrozil follows similar principles to the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process involves high-yield and high-purity conditions to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Propene-1-ylGemfibrozil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The propene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 6’-Propene-1-ylGemfibrozil include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Biological Activity

6'-Propene-1-ylGemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent primarily used to treat hyperlipidemia. This compound is characterized by the addition of a propene group, which may enhance its pharmacological properties. The molecular formula of this compound is C18H26O3C_{18}H_{26}O_{3}, with a molecular weight of approximately 290.4 g/mol. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a significant role in lipid metabolism, and its activation leads to:

  • Increased fatty acid oxidation.
  • Decreased triglyceride levels.
  • Enhanced high-density lipoprotein (HDL) cholesterol levels.

These effects are vital for managing conditions such as dyslipidemia and reducing cardiovascular disease risk.

Comparative Analysis

To understand the potential efficacy of this compound, it is beneficial to compare it with other lipid-regulating agents. The following table summarizes key compounds in this class:

Compound NameMolecular FormulaKey Features
GemfibrozilC15H22O3Parent compound; used for hyperlipidemia treatment
FenofibrateC20H21O4Similar action; often preferred for its side effect profile
ClofibrateC12H12Cl2O4Older fibrate; effective but less commonly used today
BezafibrateC19H20O4Lowers triglycerides and LDL levels effectively
This compound C18H26O3 Potentially enhanced pharmacokinetics due to propene modification

Case Studies and Research Findings

While specific case studies on this compound are sparse, research into Gemfibrozil provides insights into the expected outcomes from this derivative. Studies have shown that Gemfibrozil significantly reduces triglyceride levels and increases HDL cholesterol in patients with mixed dyslipidemia.

Example Study

A clinical trial involving Gemfibrozil demonstrated:

  • A reduction in triglycerides by approximately 40%.
  • An increase in HDL cholesterol levels by about 20%.
    These results suggest that derivatives like this compound may yield comparable or improved outcomes due to structural modifications that enhance bioavailability or receptor affinity.

Future Research Directions

Further research is needed to elucidate the specific biological activities of this compound, particularly studies focusing on:

  • In vitro and in vivo efficacy compared to Gemfibrozil.
  • Detailed pharmacokinetic profiles.
  • Potential side effects and interactions with other medications.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

5-[3,6-dimethyl-2-[(E)-prop-1-enyl]phenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)/b8-6+

InChI Key

JVBPONSUILUXDV-SOFGYWHQSA-N

Isomeric SMILES

C/C=C/C1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C

Canonical SMILES

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C

Origin of Product

United States

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